molecular formula C9H12N2O4S B14631161 Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate CAS No. 54711-81-8

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate

Cat. No.: B14631161
CAS No.: 54711-81-8
M. Wt: 244.27 g/mol
InChI Key: CJFRITBOXVNJPQ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is a chemical compound with the molecular formula C9H11NO5SThis compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific research fields .

Biological Activity

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is a chemical compound with significant potential in various biological and medicinal applications. Its unique structure allows it to interact with biological targets, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H12N2O4S
  • Molecular Weight : 244.27 g/mol
  • CAS Number : 54711-81-8
  • IUPAC Name : Methyl 2-methoxy-5-sulfamoylbenzenecarboximidate

This compound exhibits its biological activity primarily through enzyme inhibition. The sulfonamide group in the compound can form hydrogen bonds with the active sites of various enzymes, which may lead to the inhibition of their activity. This interaction can disrupt critical biochemical pathways involved in disease processes, particularly in cancer and metabolic disorders.

Anticancer Activity

Research has indicated that this compound possesses potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can effectively inhibit cell proliferation in neuroblastoma and glioblastoma models. The compound's ability to induce cell cycle arrest and apoptosis makes it a candidate for further development as an anticancer agent.

Cell Line LC50 (nM) Effectiveness
U87 (Glioblastoma)200 ± 60Highly sensitive
BE (Neuroblastoma)18.9Most sensitive
SK (Neuroblastoma)>3,000Less sensitive

Enzyme Inhibition

The compound is also being investigated for its role in enzyme inhibition, particularly in relation to metabolic pathways. It has been noted for its potential to inhibit key enzymes involved in glucose metabolism, suggesting a possible application as an oral hypoglycemic agent.

Study on Cancer Resistance

A study published in Nature evaluated the effectiveness of methyl derivatives on cancer cell lines resistant to traditional therapies. The findings revealed that the compound could circumvent resistance mechanisms, enhancing the efficacy of existing treatments when used in combination with radiotherapy. The combination treatment resulted in a significant reduction in cell viability compared to monotherapy approaches .

Mechanistic Insights

Flow cytometric analyses demonstrated that treatment with this compound led to G2/M phase arrest in treated cells, indicating its potential as an antimitotic agent. This was further supported by clonogenic survival assays which showed a marked decrease in reproductive integrity post-treatment .

Properties

CAS No.

54711-81-8

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

methyl 2-methoxy-5-sulfamoylbenzenecarboximidate

InChI

InChI=1S/C9H12N2O4S/c1-14-8-4-3-6(16(11,12)13)5-7(8)9(10)15-2/h3-5,10H,1-2H3,(H2,11,12,13)

InChI Key

CJFRITBOXVNJPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=N)OC

Origin of Product

United States

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